Cassipourine
CAS No.: 14051-10-6
Cat. No.: VC0228133
Molecular Formula: C14H22N2S4
Molecular Weight: 346.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14051-10-6 |
|---|---|
| Molecular Formula | C14H22N2S4 |
| Molecular Weight | 346.6 g/mol |
| IUPAC Name | (1S,4S,5S,11S,14S,20S)-2,3,12,13-tetrathia-9,16-diazapentacyclo[12.6.0.04,11.05,9.016,20]icosane |
| Standard InChI | InChI=1S/C14H22N2S4/c1-3-9-13-11(7-15(9)5-1)17-18-12-8-16-6-2-4-10(16)14(12)20-19-13/h9-14H,1-8H2/t9-,10-,11-,12-,13-,14-/m0/s1 |
| SMILES | C1CC2C3C(CN2C1)SSC4CN5CCCC5C4SS3 |
| Canonical SMILES | C1CC2C3C(CN2C1)SSC4CN5CCCC5C4SS3 |
Introduction
Chemical Structure and Properties
Molecular Structure
Cassipourine belongs to a class of compounds known as pyrrolizidine alkaloids, characterized by a unique structural framework. The molecular formula of cassipourine is C14H18N2O4S2, featuring two pyrrolizidine units linked by sulfur atoms. This distinctive structure includes notable sulfur-sulfur linkages that contribute significantly to its biological activity and chemical properties. The compound is classified as a ditertiary base, which influences its reactivity in various chemical transformations.
Chemical Reactivity
Cassipourine demonstrates several characteristic chemical reactions, particularly oxidation processes that lead to various derivatives. When treated with hydrogen peroxide, cassipourine forms a di-N-oxide derivative, while reaction with concentrated nitric acid yields pyrrolizidine disulphonic acid N-oxide. These transformations highlight the compound's chemical versatility and potential for modification to enhance or alter its biological activities.
Isolation and Analysis Methods
Extraction Techniques
The primary method for obtaining cassipourine involves extraction from natural sources, particularly the bark of Cassipourea species. Traditional extraction techniques typically employ ethanolic or methanolic solutions to isolate the compound from plant material. Modern approaches may include bioassay-directed fractionation, similar to methods used for other compounds from the same plant family .
Analytical Characterization
Advanced analytical techniques, particularly Liquid Chromatography–Mass Spectrometry (LC-MS/MS), have been employed to identify and characterize compounds from Cassipourea species. These analyses have revealed a diverse array of compounds, including alkaloids, fatty acids, steroids, di- and tri-terpenoids, flavonoids, and phenolic acids . The structural elucidation of cassipourine and related compounds typically involves Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques such as APT, HMQC, and HMBC for comprehensive carbon and hydrogen assignment .
Biological Activities
Anti-Melanogenic Effects
One of the most significant biological activities of cassipourine is its anti-melanogenic effect, which explains its traditional use in skin lightening. Research indicates that cassipourine exhibits inhibitory effects on tyrosinase, a key enzyme involved in melanin production . This property makes cassipourine particularly valuable for cosmetic applications aimed at addressing hyperpigmentation. The compound's efficacy in this regard aligns with the traditional use of Cassipourea species for treating hypermelanosis, demonstrating a scientific basis for ethnomedicinal practices.
Antimicrobial Properties
Cassipourine has been investigated for its antibacterial activity, which is attributed to its novel structural features . This bioactivity presents potential applications in antimicrobial development, though detailed studies on the spectrum of activity and mechanisms of action remain areas for further investigation. The antimicrobial potential of cassipourine adds another dimension to its pharmacological profile, extending beyond its more established role in skin lightening.
Cytotoxic Activity
Research Findings and Comparative Studies
Phytochemical Analysis of Cassipourea Species
Recent phytochemical analyses have provided valuable insights into the composition of various Cassipourea species. A comparative study of three species—C. flanaganii, C. gummiflua, and C. malosana—using LC-MS/MS in negative mode identified twenty-four compounds of different chemical classes . The following table presents a selection of compounds identified in these species:
Table 1: Selected Compounds Identified in Cassipourea Species by LC-MS/MS Analysis
| No. | Compound | Mass (m/z) | Retention Time (min) | Ion | Molecular Formula | C. flanaganii | C. gummiflua | C. malosana |
|---|---|---|---|---|---|---|---|---|
| 5 | Isorhamnetin-3-O-rhamnoside | 461.129 | 3.21 | [M-H]− | C22H22O11 | + | - | - |
| 6 | Unknown | 252.014 | 3.55 | [M-H]− | Unknown | + | - | + |
| 7 | Lupeol stearate | 691.202 | 4.25 | [M-H]− | C48H84O2 | - | - | + |
| 8 | Lyoniside | 551.202 | 4.83 | [M-H]− | C27H36O12 | + | + | - |
| 9 | Sitosterol glycoside | 575.103 | 5.53 | [M-H]− | C35H60O6 | - | - | + |
Structural Elucidation of Related Compounds
Research on Cassipourea madagascariensis has led to the isolation and characterization of new terpenoids, including cassipourol and cassipouryl acetate . These compounds, while structurally distinct from cassipourine, provide insights into the diverse bioactive constituents present in the Cassipourea genus. The structural elucidation of these compounds has been accomplished through comprehensive NMR analyses, as illustrated in the following data table:
Table 2: NMR Data for Cassipourol (1) and Cassipouryl Acetate (2)
| Position | Cassipourol (1) | Cassipouryl Acetate (2) | ||
|---|---|---|---|---|
| 1H | 13C | 1H | 13C | |
| 1 | 36.74 | 36.72 | ||
| 2 | 1.28 m, 1.05 m | 39.45 | 1.28 m, 1.04 m | 39.45 |
| 3 | 1.26 m | 24.87 | 1.26 m | 24.88 |
| 4 | 1.24 m | 37.44 | 1.24 m | 37.43 |
| 5 | 1.50 m | 28.06 | 1.44 m | 28.06 |
| 6 | 1.38 m | 32.88 | 1.36 m | 32.88 |
| 7 | 1.28 m | 24.55 | 1.26 m | 24.54 |
| 8 | 1.34 m | 37.44 | 1.33 m | 37.43 |
| 9 | 1.40 m | 32.78 | 1.38 m | 32.75 |
| 10 | 1.38 m, 1.28 m | 37.51 | 1.36 m, 1.26 m | 37.51 |
| 11 | 1.53 m | 25.21 | 1.52 m | 25.11 |
| 12 | 1.99 m, 1.13 m | 39.95 | 2.01 m, 1.08 m | 39.94 |
| 13 | 140.42 | 142.89 | ||
| 14 | 5.40 (qt, 1.4, 7.0) | 123.16 | 5.32 (qt, 1.2, 7.0) | 118.05 |
| 15 | 4.14 (d, 7.0) | 59.52 | 4.57 (d, 7.0) | 61.52 |
| 16 | 0.866 s | 22.80 | 0.866 s | 22.80 |
| 17 | 0.853 s | 22.70 | 0.853 s | 22.70 |
| 18 | 0.846 (d, 7.1) | 19.83 | 0.845 (d, 6.9) | 19.83 |
| 19 | 0.838 (d, 6.6) | 19.80 | 0.838 (d, 6.4) | 19.80 |
| 20 | 1.66 br s | 16.26 | 1.68 br s | 16.45 |
| OCOCH3 | 171.23 | |||
| OCOCH3 | 2.04 s | 21.16 |
This detailed structural characterization demonstrates the methodical approach employed in elucidating the chemical constituents of Cassipourea species, which contributes to understanding the structure-activity relationships of compounds like cassipourine .
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